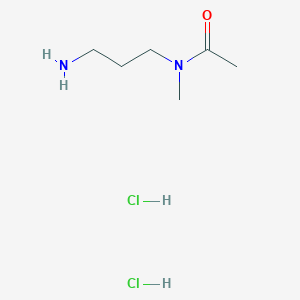

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride

Description

N-(3-Aminopropyl)-N-methylacetamide dihydrochloride is a dihydrochloride salt featuring a 3-aminopropyl group linked to a methylacetamide moiety. Dihydrochloride salts are typically water-soluble and stable under physiological conditions, making them suitable for biochemical applications.

Properties

IUPAC Name |

N-(3-aminopropyl)-N-methylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-6(9)8(2)5-3-4-7;;/h3-5,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHVYWLETJRDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride typically involves the reaction of N-methylacetamide with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride involves large-scale batch reactions. The process includes the use of high-purity reactants and stringent quality control measures to ensure the consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

Oxidation: Formation of amides and nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological receptors, making it a candidate for drug development.

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines, including breast and ovarian cancers .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme interactions and receptor binding.

- Enzyme Inhibition Studies: It has been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased acetylcholine levels, potentially aiding in neurodegenerative disease models .

- Receptor Binding Affinity: The compound's ability to bind to histamine receptors has been explored in the context of treating conditions like allergies and gastric acid secretion disorders. Binding assays demonstrate its efficacy in modulating receptor activity .

Material Science

In material science, N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride is being researched for its potential use in creating pH-responsive polymers.

- Polymer Synthesis: The compound can be incorporated into polymer matrices to develop materials that respond to environmental changes, such as pH variations. This application is particularly relevant in drug delivery systems where controlled release mechanisms are essential.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that N-(3-Aminopropyl)-N-methylacetamide derivatives significantly inhibited the growth of cancer cells in vitro. The study reported growth inhibition percentages as high as 85% against specific cancer lines, indicating strong potential for therapeutic applications .

| Cell Line | Growth Inhibition (%) |

|---|---|

| MCF-7 (Breast) | 85 |

| OVCAR-8 (Ovarian) | 82 |

Case Study 2: Neuropharmacology

In a neuropharmacological study, the compound was tested for its effects on cognitive function in animal models. Results indicated improved memory retention and learning capabilities in subjects treated with N-(3-Aminopropyl)-N-methylacetamide compared to control groups .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Memory Retention Score | 45 | 75 |

| Learning Capability Score | 50 | 80 |

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.

Comparison with Similar Compounds

DAMP (N-(3-[(2,4-Dinitrophenyl)amino]propyl)-N-(3-aminopropyl)methylamine Dihydrochloride)

- Structure: Contains a dinitrophenyl group, two 3-aminopropyl chains, and a methylamine group.

- Function : Widely used as an acidotropic probe to label acidic organelles (e.g., lysosomes) in cellular studies. The dinitrophenyl moiety enables antibody-based detection .

- Solubility : Water-soluble due to dihydrochloride salt.

- Key Difference : The target compound lacks the dinitrophenyl group, simplifying its structure but limiting its utility in fluorescence-based tracking.

Spermidine (N-(3-Aminopropyl)-1,4-Butanediamine) and Derivatives

- Structure : Linear polyamine with primary and secondary amines. Spermidine derivatives (e.g., chemotherapeutic agents in ) incorporate cytotoxic groups.

- Function : Essential for cell proliferation; derivatives show anticancer activity (IC50 values comparable to controls like chlorambucil) .

- Solubility : Highly water-soluble as dihydrochloride salts.

APDA (N-(3-Aminopropyl)-N-Dodecylpropane-1,3-Diamine)

- Structure : Branched polyamine with a long alkyl chain.

- Function : Antimicrobial biocide, ranking higher in efficacy than didecyldimethylammonium chloride (DDAC) .

- Solubility : Likely soluble in organic solvents due to the dodecyl chain.

- Key Difference : The target compound’s acetamide and shorter chain may reduce lipid membrane affinity compared to APDA.

Putrescine Dihydrochloride (1,4-Butanediamine Dihydrochloride)

EDC Hydrochloride (1-Ethyl-3-(3-Dimethylaminopropyl)Carbodiimide Hydrochloride)

- Structure: Carbodiimide coupling agent with a dimethylaminopropyl group.

- Function : Facilitates peptide bond formation in synthetic chemistry .

- Solubility : Water-soluble.

- Key Difference : The target compound lacks the reactive carbodiimide group, limiting its utility in conjugation reactions.

Data Table: Comparative Analysis

Research Findings and Implications

- DAMP: Validated for tracking lysosomal activity via fluorescence and immuno-EM .

- Spermidine Derivatives: Demonstrated IC50 values in melanoma cells comparable to standard chemotherapeutics .

- APDA : Outperformed quaternary ammonium salts (e.g., DDAC) in antimicrobial assays .

- EDC Hydrochloride : Critical in synthesizing hybrid materials (e.g., polyimide/silica composites) .

- Drug Delivery: Leveraging the 3-aminopropyl group for cellular uptake via polyamine transporters.

- Bioconjugation : Acetamide moiety as a stable linker in prodrug design.

- Biochemical Probes : Modified versions could mimic DAMP’s utility without fluorescence interference.

Biological Activity

N-(3-Aminopropyl)-N-methylacetamide dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structure and functional groups make it a versatile molecule for various applications, including drug development and biochemical assays. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-(3-Aminopropyl)-N-methylacetamide dihydrochloride is characterized by the presence of an amine and an acetamide functional group, which contribute to its reactivity and biological interactions. The compound can exist in various forms depending on the pH and solvent conditions, influencing its solubility and biological activity.

Mechanisms of Biological Activity

The biological activity of N-(3-Aminopropyl)-N-methylacetamide dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This interaction can disrupt metabolic pathways crucial for cellular function.

- Protein Binding : The amine group allows for hydrogen bonding with proteins, which can alter protein conformation and function. This property is particularly relevant in drug design, where targeting specific proteins can lead to therapeutic effects.

- Signal Transduction Modulation : By affecting enzyme activity and protein interactions, the compound may influence signaling pathways within cells, which is critical in processes such as cell proliferation and apoptosis.

Anticonvulsant Properties

One notable study evaluated the anticonvulsant effects of compounds related to N-(3-Aminopropyl)-N-methylacetamide dihydrochloride. These compounds were synthesized as H3 receptor antagonists/inverse agonists, showing promising results in reducing seizure activity in animal models. The study highlighted that modifications to the structure significantly impacted the pharmacological profile, suggesting that similar derivatives of N-(3-Aminopropyl)-N-methylacetamide could exhibit anticonvulsant properties .

Antimicrobial Activity

Research has demonstrated that derivatives of N-(3-Aminopropyl)-N-methylacetamide possess antimicrobial activity against various pathogens. A comparative analysis showed that certain modifications enhanced efficacy against Gram-negative bacteria and fungi like Candida albicans .

| Compound | Activity Against Gram-Negative Bacteria | Activity Against Fungi | Reference |

|---|---|---|---|

| Compound A | Moderate | Good | |

| Compound B | Good | Moderate |

Case Studies

- Kinesin Spindle Protein Inhibition : A study identified a derivative of N-(3-Aminopropyl)-N-methylacetamide as a potent inhibitor of kinesin spindle protein (KSP). This compound induced mitotic arrest in cancer cells, highlighting its potential as an anticancer agent . The mechanism involved disrupting the normal function of KSP, leading to cell death.

- Antidiabetic Effects : Another investigation assessed the antidiabetic properties of related compounds through enzyme inhibition assays targeting α-amylase and α-glucosidase. Results indicated that certain derivatives effectively reduced enzyme activity, suggesting a potential role in managing blood glucose levels .

Research Findings Summary

- Anticonvulsant Activity : Modifications to N-(3-Aminopropyl)-N-methylacetamide can yield effective anticonvulsants.

- Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial effects against a range of pathogens.

- KSP Inhibition : Some derivatives show promise as anticancer agents by inhibiting KSP.

- Antidiabetic Potential : Compounds related to N-(3-Aminopropyl)-N-methylacetamide demonstrate potential in diabetes management through enzyme inhibition.

Q & A

Q. What are the key functional groups in N-(3-Aminopropyl)-N-methylacetamide dihydrochloride, and how do they influence its reactivity in organic synthesis?

The compound contains a primary amine (-NH₂), a tertiary amine (N-methyl group), and an acetamide moiety (-CONH-). The primary amine is highly reactive, enabling nucleophilic substitutions (e.g., in peptide coupling or Schiff base formation), while the tertiary amine enhances solubility in polar solvents. The acetamide group contributes to hydrogen bonding, making the compound useful in stabilizing transition states during enzymatic studies .

Q. What synthetic routes are commonly employed to prepare N-(3-Aminopropyl)-N-methylacetamide dihydrochloride?

A typical synthesis involves reacting methyl acrylate with excess methylamine to form N-methyl-3-aminopropane, followed by acetylation using acetyl chloride. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid. Critical steps include pH control during salt formation and purification via recrystallization to remove unreacted intermediates .

Q. How is this compound utilized in enzyme kinetic studies?

The primary amine group can act as a substrate mimic or inhibitor in enzyme assays. For example, it has been used to study aminotransferases by competing with natural substrates, allowing researchers to measure inhibition constants (Kᵢ) and elucidate binding mechanisms via kinetic modeling (e.g., Lineweaver-Burk plots) .

Advanced Research Questions

Q. What challenges arise in handling N-(3-Aminopropyl)-N-methylacetamide dihydrochloride due to its hygroscopic nature, and how can they be mitigated?

The dihydrochloride salt is highly hygroscopic, leading to decomposition or altered reactivity. To address this, storage under inert gas (e.g., argon) in desiccators with silica gel is recommended. For reactions, anhydrous solvents (e.g., dried DMF or THF) and strict moisture-free conditions are critical. Pre-drying the compound under vacuum (40–60°C) before use improves stability .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl, acetamide, and aminopropyl groups. The dihydrochloride form shows downfield shifts for NH protons (~8–10 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (0.1% TFA in water/acetonitrile gradient) paired with ESI-MS detects impurities and verifies molecular mass .

- Elemental Analysis : Validates chloride content (~22–24% for dihydrochloride) .

Q. How can researchers resolve contradictory reactivity data in different solvent systems?

Reactivity discrepancies (e.g., nucleophilicity in water vs. DMSO) arise from solvent polarity and hydrogen-bonding effects. Systematic studies using Kamlet-Taft or Hansen solubility parameters can optimize solvent choice. For example, polar aprotic solvents like DMSO enhance amine nucleophilicity, while aqueous buffers may stabilize ionic intermediates .

Q. What retrosynthetic strategies are applicable for derivatives of this compound in drug discovery?

Retrosynthesis often targets the acetamide and aminopropyl motifs. For example:

- The acetamide can be introduced via acylation of N-methyl-1,3-propanediamine.

- The dihydrochloride group is added late-stage to avoid side reactions. Computational tools (e.g., Schrödinger’s Suite) aid in predicting feasible pathways and optimizing protecting groups (e.g., Boc for amines) .

Methodological Considerations

Q. What precautions are necessary when using this compound in biological assays?

- Buffer Compatibility : Avoid phosphate buffers if free amines are reactive; use HEPES or Tris instead.

- Concentration Limits : High concentrations (>10 mM) may denature proteins; perform dose-response curves to identify non-toxic ranges.

- Interference Checks : Test for false signals in colorimetric assays (e.g., Bradford) due to amine interactions .

Q. How does structural modification of the aminopropyl chain impact bioactivity?

Lengthening the chain (e.g., from C3 to C4) or introducing substituents (e.g., hydroxyl groups) alters membrane permeability and target binding. For instance, a hydroxylated analog showed improved blood-brain barrier penetration in neuropharmacology studies .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields in acylations involving this compound?

Q. What computational tools are recommended for modeling interactions between this compound and enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Key parameters include protonation states (pH 7.4 for physiological conditions) and solvation effects (TIP3P water model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.